molecular formula C17H15ClFN3O3 B4926646 1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine

1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine

Cat. No.: B4926646
M. Wt: 363.8 g/mol
InChI Key: JEUYMVILJBQFCF-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a 2-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 2-chloro-4-nitroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 1-(2-chloro-4-nitrophenyl)piperazine.

    Acylation Reaction: The intermediate product, 1-(2-chloro-4-nitrophenyl)piperazine, is then subjected to an acylation reaction with 2-fluorobenzoyl chloride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Reduction: 1-(2-amino-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-fluorobenzoic acid and 1-(2-chloro-4-nitrophenyl)piperazine.

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine can be compared with other similar compounds, such as:

    1-(2-chloro-4-nitrophenyl)piperazine: Lacks the 2-fluorobenzoyl group, resulting in different chemical and biological properties.

    4-(2-fluorobenzoyl)piperazine: Lacks the 2-chloro-4-nitrophenyl group, leading to variations in reactivity and applications.

    1-(2-chloro-4-nitrophenyl)-4-(2-chlorobenzoyl)piperazine:

Properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3/c18-14-11-12(22(24)25)5-6-16(14)20-7-9-21(10-8-20)17(23)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUYMVILJBQFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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